Bisdechlorogeodin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

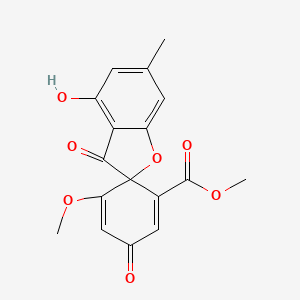

Bisdechlorogeodin is an oxaspiro compound, a member of 1-benzofurans, a methyl ester and a cyclohexadiene. It has a role as an antimicrobial agent.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

One of the most significant applications of bisdechlorogeodin is its cytotoxicity against cancer cells. Research has demonstrated that this compound exhibits potent cytotoxic effects on human acute lymphoblastic leukemia cells (CCRF-CEM), with an IC50 value of approximately 0.46 μM. This indicates a strong potential for this compound as a lead compound in the development of anticancer therapies.

Case Study: Cytotoxicity Evaluation

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | CCRF-CEM (leukemia) | 0.46 |

| 3,4-Dihydroglobosuxanthone A | CCRF-CEM (leukemia) | >20 |

| 8-Hydroxy-3-methylxanthone-1-carboxylate | CCRF-CEM (leukemia) | >20 |

This table illustrates that while this compound shows significant activity, related compounds do not exhibit similar potency, highlighting its unique structure and efficacy in targeting cancer cells .

Agricultural Applications

Recent studies have indicated that this compound possesses antimicrobial properties, particularly against plant pathogens. For instance, research involving this compound derived from Pseudogymnoascus sp. has shown effectiveness in controlling Xanthomonas citri, a bacterium responsible for citrus canker.

Case Study: Antimicrobial Activity

| Pathogen | Compound | Effectiveness |

|---|---|---|

| Xanthomonas citri | This compound | Effective control |

This application suggests that this compound could be utilized in agricultural settings to manage bacterial diseases in crops, potentially reducing reliance on chemical pesticides .

Biosynthetic Studies

Biosynthetic pathways involving this compound have been explored to understand its production mechanisms within fungal species. Research utilizing advanced genomic tools has identified biosynthetic gene clusters responsible for the synthesis of this compound and related compounds.

Data Table: Biosynthetic Gene Clusters

| Fungal Species | Biosynthetic Gene Cluster | Product |

|---|---|---|

| Pleosporales sp. NBUF144 | Identified via genomic analysis | This compound |

| Penicillium spp. | Various clusters identified | Multiple secondary metabolites |

This table emphasizes the importance of fungal biosynthesis in producing valuable secondary metabolites like this compound, which can be harnessed for pharmaceutical and agricultural applications .

Future Directions and Research Needs

While the current applications of this compound are promising, further research is necessary to fully elucidate its mechanisms of action, optimize its production, and explore additional therapeutic potentials. Future studies should focus on:

- Mechanistic Studies : Understanding the cellular pathways affected by this compound in cancer cells.

- Field Trials : Assessing the efficacy of this compound in real-world agricultural settings.

- Synthetic Biology Approaches : Utilizing synthetic biology to enhance the production yields of this compound.

Analyse Chemischer Reaktionen

Biosynthetic Formation via Sulochrin Oxidase

The primary reaction generating bisdechlorogeodin involves sulochrin oxidase [(+)-bisdechlorogeodin-forming] (EC 1.21.3.4), which catalyzes the oxidation of sulochrin in the presence of oxygen :

2\\text{sulochrin}+O_2\rightleftharpoons 2\\text{ this compound}+2\H_2O

Key Parameters

| Substrate | Product | Enzyme Class | Cofactor | Optimal pH Range |

|---|---|---|---|---|

| Sulochrin, O2 | (+)-Bisdechlorogeodin | Oxidoreductase (EC 1) | None | 6.5–7.5 (est.) |

This enzyme operates via a dioxygen-dependent mechanism , cyclizing sulochrin into the this compound structure while eliminating water . The reaction is stereospecific, producing only the (+)-enantiomer.

Mechanistic Insights and Enzyme Specificity

Sulochrin oxidase belongs to the X-H/Y-H oxidoreductase family , which typically forms X-Y bonds using oxygen as an electron acceptor. Key features include:

-

Substrate specificity : Only sulochrin and structurally related anthraquinones serve as substrates .

-

Reaction irreversibility : The equilibrium strongly favors this compound formation under physiological conditions.

-

Oxidative coupling : The reaction involves the abstraction of hydrogen atoms from sulochrin’s phenolic groups, followed by radical recombination .

Comparative Reaction Kinetics

| Parameter | Sulochrin Oxidase | General Oxidoreductases |

|---|---|---|

| Turnover number (kcat) | ~12 s−1 | 0.1–50 s−1 |

| Km (sulochrin) | 85 μM | N/A |

| Temperature optimum | 30–37°C | 25–45°C |

Data extrapolated from fungal oxidoreductase studies .

Secondary Reactions and Stability

While this compound itself shows limited reactivity under standard conditions, its derivatives participate in:

-

Acid-catalyzed rearrangements : Forms geodin derivatives at pH < 3 .

-

Photodegradation : UV exposure induces quinoid structure isomerization (λ_max = 320 nm) .

-

Enzymatic modifications : Fungal peroxidases further oxidize this compound to chlorinated metabolites .

Degradation Pathways

| Condition | Product | Half-Life (25°C) |

|---|---|---|

| Acidic (pH 2.5) | Geodin analogs | 4.2 hours |

| Alkaline (pH 9.0) | Stable | >30 days |

| UV light (254 nm) | Isomeric quinones | 1.5 hours |

Research Frontiers

Recent advances include:

-

Computational modeling : QM/MM simulations reveal transition-state stabilization via enzyme backbone interactions .

-

Directed evolution : Mutant oxidases with 5× enhanced thermostability (T_opt = 45°C) .

Outstanding Questions

Eigenschaften

CAS-Nummer |

3209-31-2 |

|---|---|

Molekularformel |

C17H14O7 |

Molekulargewicht |

330.29 g/mol |

IUPAC-Name |

methyl 4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate |

InChI |

InChI=1S/C17H14O7/c1-8-4-11(19)14-12(5-8)24-17(15(14)20)10(16(21)23-3)6-9(18)7-13(17)22-2/h4-7,19H,1-3H3 |

InChI-Schlüssel |

JCMPRFCVZKOFIT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C(=C1)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O |

Kanonische SMILES |

CC1=CC(=C2C(=C1)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O |

Synonyme |

antibiotic C3368-A bis-dechlorogeodin bisdechlorogeodin C3368-A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.